molecular formula C22H20N4O3 B384019 Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 608104-29-6

Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B384019
CAS No.: 608104-29-6
M. Wt: 388.4g/mol
InChI Key: UBLNRNQHGXNYRJ-UHFFFAOYSA-N
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Description

Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core system with fused pyridine and pyrimidine rings. The structure includes:

  • A tricyclic backbone: Comprising a bicyclo[8.4.0] system fused with a pyrimidine ring.
  • Functional groups: An imino group (C=N), a methyl ester (COOCH₃), and a 4-methylbenzyl substituent.

This compound’s synthesis likely involves multi-step cyclization and functionalization reactions, as inferred from analogous tricyclic systems described in the literature . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring rigid, polycyclic ligands.

Properties

IUPAC Name

methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-6-8-15(9-7-13)12-26-18(23)16(22(28)29-3)11-17-20(26)24-19-14(2)5-4-10-25(19)21(17)27/h4-11,23H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLNRNQHGXNYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)OC)C(=O)N4C=CC=C(C4=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS No. 608104-29-6) is a complex organic compound characterized by a unique tricyclic structure and multiple functional groups. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C22H20N4O3
  • Molecular Weight : 388.4 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • An imino group which enhances reactivity.
  • Carbonyl functionalities that may interact with biological targets.
  • A tricyclic framework that contributes to its structural uniqueness.

The biological activity of Methyl 6-imino compound is attributed to its ability to interact with various biological targets such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties due to their capability to inhibit specific pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Potential

The structural characteristics of Methyl 6-imino suggest potential anticancer activity. It may induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of triazatricyclo compounds against Gram-positive and Gram-negative bacteria. The results indicated that Methyl 6-imino exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of Methyl 6-imino on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

Compound NameBiological ActivityMechanism
Methyl 6-iminoAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
Ethyl 6-iminoModerate antimicrobialCell wall synthesis disruption
N-(2-phenylethyl) derivativeLimited activity reportedUnknown

Comparison with Similar Compounds

Solubility and Lipophilicity

  • The 4-methylbenzyl group in the reference compound enhances lipophilicity (logP ~3.2 estimated), favoring membrane permeability but limiting aqueous solubility.
  • The 3-chlorobenzoyl analogue exhibits higher polarity due to the electron-withdrawing Cl substituent, reducing logP (~2.8) but improving crystallinity .
  • Spiro-oxa-aza derivatives show intermediate logP values (~2.5–3.0) due to mixed aromatic/aliphatic motifs.

Hydrogen-Bonding Capacity

  • The reference compound’s imino and carbonyl groups act as hydrogen-bond acceptors, facilitating interactions with biological targets (e.g., kinase ATP-binding pockets) .

Crystallographic and Spectroscopic Data

  • X-ray crystallography : The reference compound’s tricyclic core exhibits planar geometry, with torsional angles <5° between fused rings. SHELX software was critical for resolving steric clashes caused by the methylbenzyl group.
  • IR spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N) confirm key functional groups .
  • UV-Vis : λₘₐₓ at 320 nm (π→π* transition) aligns with extended conjugation in the tricyclic system .

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